N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-23-14-5-4-12-18-19-13(21(12)20-14)7-16-15(22)9-2-3-10-11(6-9)24-8-17-10/h2-6,8H,7H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSKTSSDOLMBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CS4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural combination of a triazolo-pyridazine core and a benzo[d]thiazole moiety. Its molecular formula is with a molecular weight of approximately 322.328 g/mol. The presence of the methoxy group and the carboxamide functional group may enhance its solubility and bioactivity compared to other derivatives lacking such modifications.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.328 g/mol |
| Key Functional Groups | Methoxy, Carboxamide |
| Core Structures | Triazolo-pyridazine, Benzo[d]thiazole |
Anticancer Activity
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates potent antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The results indicated an IC50 value of 1.48 µM against the A549 cell line, suggesting significant activity in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds with triazolo and pyridazine frameworks have been reported to exhibit antibacterial and antifungal activities.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on triazole | Antimicrobial |
| SLU-2633 | Triazolopyridazine core | Antiparasitic against Cryptosporidium parvum |
| This compound | Unique methoxy and carboxamide structure | Potentially broad-spectrum activity |
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and proliferation.
Target Pathways
Preliminary studies suggest that this compound may inhibit key signaling pathways such as:
Comparison with Similar Compounds
Triazolopyridazine Derivatives
- N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide ():
This compound replaces the methoxy group with a methyl substituent at position 6 and lacks the benzothiazole carboxamide. It demonstrated moderate antimicrobial activity, suggesting that electron-donating groups (e.g., methoxy vs. methyl) influence potency . - 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide ():
Shares the 6-methoxy-triazolopyridazine moiety but substitutes the benzothiazole with a thiazole-pyridinyl group. The extended butanamide linker may alter pharmacokinetic properties compared to the methylene bridge in the target compound .
Benzothiazole Carboxamides
- N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) ():
Features a bromine substituent on the benzothiazole and a piperazine-linked benzamide. The bromine enhances electrophilic reactivity, which contrasts with the methoxy group’s electron-donating effects in the target compound . - N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) ():
Incorporates a 3-methoxyphenyl group on the benzothiazole, highlighting how substituent positioning affects target engagement. The target compound’s triazolopyridazine moiety may offer distinct binding advantages over piperazine-based analogues .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
